molecular formula C16H14ClN3O4S B10957570 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-nitrobenzenesulfonamide

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-nitrobenzenesulfonamide

Cat. No.: B10957570
M. Wt: 379.8 g/mol
InChI Key: WZEVHABXCBLBAF-UHFFFAOYSA-N
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Description

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-nitrobenzenesulfonamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-nitrobenzenesulfonamide typically involves multiple steps, starting with the preparation of the indole moiety. One common method involves the reaction of 5-chloroindole with an appropriate alkylating agent to introduce the ethyl group at the 2-position. This is followed by the sulfonation of the resulting intermediate with 4-nitrobenzenesulfonyl chloride under suitable reaction conditions . Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:

Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-nitrobenzenesulfonamide can be compared with other indole derivatives such as:

Properties

Molecular Formula

C16H14ClN3O4S

Molecular Weight

379.8 g/mol

IUPAC Name

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-nitrobenzenesulfonamide

InChI

InChI=1S/C16H14ClN3O4S/c17-12-1-6-16-15(9-12)11(10-18-16)7-8-19-25(23,24)14-4-2-13(3-5-14)20(21)22/h1-6,9-10,18-19H,7-8H2

InChI Key

WZEVHABXCBLBAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NCCC2=CNC3=C2C=C(C=C3)Cl

Origin of Product

United States

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